Anethole: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities
Anethole: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole is a naturally occurring aromatic compound widely found in the essential oils of several plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare)[1][2][3]. Chemically classified as a phenylpropanoid, anethole is a derivative of allylbenzene and is responsible for the characteristic licorice-like flavor and aroma of these plants[1]. It is extensively used as a flavoring agent in the food and beverage industry, as well as in cosmetics and pharmaceuticals[2][4]. Beyond its organoleptic properties, anethole has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[4][5][6]. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, and key biological activities of anethole, along with detailed experimental protocols relevant to its study.
Chemical Structure and Isomerism
Anethole, with the chemical formula C₁₀H₁₂O, is systematically named 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene[1][7]. Its structure consists of a benzene ring substituted with a methoxy group and a propenyl group. Anethole exists as two geometric isomers, trans-anethole ((E)-anethole) and cis-anethole ((Z)-anethole), distinguished by the orientation of the substituents around the propenyl double bond[1]. The trans-isomer is the more stable and abundant form found in nature and is the isomer primarily used in commercial applications[1][8].
Caption: Chemical structures of trans- and cis-anethole.
Physicochemical Properties
Anethole is a colorless to pale yellow liquid or crystalline solid at room temperature, possessing a characteristic sweet, anise-like odor[9]. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O | [10] |
| Molar Mass | 148.20 g/mol | [10] |
| Melting Point | 20-21 °C (trans) | |
| Boiling Point | 234-237 °C | |
| Density | 0.988 g/mL at 25 °C | |
| Refractive Index | n20/D 1.561 | |
| Solubility | ||
| Water | Very slightly soluble | [1] |
| Ethanol | Freely soluble | [1] |
| Diethyl Ether | Miscible | |
| Chloroform | Miscible | |
| Acetone | Soluble | |
| Benzene | Soluble | |
| Carbon Disulfide | Soluble | |
| Petroleum Ether | Soluble | |
| Ethyl Acetate | Soluble |
Spectroscopic Data
The structural elucidation and quantification of anethole are routinely performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.32 (d, 2H, J=8.8 Hz, Ar-H)
-
δ 6.89 (d, 2H, J=8.8 Hz, Ar-H)
-
δ 6.41 (d, 1H, J=15.7 Hz, =CH-)
-
δ 6.15 (dq, 1H, J=15.7, 6.6 Hz, =CH-CH₃)
-
δ 3.84 (s, 3H, -OCH₃)
-
δ 1.92 (dd, 3H, J=6.6, 1.4 Hz, -CH₃)
¹³C NMR (CDCl₃):
-
δ 159.1 (Ar-C)
-
δ 131.8 (Ar-C)
-
δ 131.0 (=CH)
-
δ 127.4 (Ar-CH)
-
δ 123.8 (=CH)
-
δ 114.4 (Ar-CH)
-
δ 55.6 (-OCH₃)
-
δ 18.9 (-CH₃)
(Reference:[11])
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of trans-anethole exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are observed around:
-
3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic)
-
1610, 1510, 1460 cm⁻¹: C=C stretching (aromatic ring)
-
1250, 1035 cm⁻¹: C-O stretching (ether)
-
965 cm⁻¹: C-H out-of-plane bending (trans C=C)[12]
Mass Spectrometry (MS)
The electron ionization mass spectrum of anethole shows a molecular ion peak [M]⁺ at m/z = 148[13]. The fragmentation pattern includes characteristic ions resulting from the loss of methyl and methoxy groups.
Biological Activities and Signaling Pathways
Anethole has been shown to modulate several signaling pathways, contributing to its anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
Anethole exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[3]. It has been shown to suppress the degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[14].
Caption: Anethole's inhibition of the NF-κB signaling pathway.
Antioxidant Activity
Anethole demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress[4]. Studies have shown its ability to protect against hydrogen peroxide-induced toxicity[4]. Its antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[5].
Anticancer Activity
Anethole has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis and autophagy in cancer cells and modulate multiple signaling pathways, including the NF-κB, MAPKinases, and Wnt pathways[8]. In some cancer cell lines, anethole treatment leads to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, while downregulating oncogenes like cyclin D1[8][15].
Experimental Protocols
Extraction of Anethole from Star Anise by Steam Distillation
This protocol describes a common method for extracting essential oil rich in anethole from star anise.
Materials:
-
Whole star anise seed pods
-
Mortar and pestle
-
100 mL 2-neck round-bottom flask
-
Distillation apparatus
-
Dropping funnel
-
Separatory funnel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Grind approximately 3.5 g of whole star anise seed pods using a mortar and pestle.
-
Transfer the ground material to a 100 mL 2-neck round-bottom flask.
-
Add 40 mL of water to the flask and set up the steam distillation apparatus.
-
Begin the distillation and collect approximately 20 mL of the cloudy distillate.
-
Add an additional 20 mL of water to the distillation flask through the dropping funnel.
-
Continue the distillation and collect another 20 mL of distillate.
-
Combine the distillates in a separatory funnel.
-
Extract the combined distillate with two 20 mL portions of diethyl ether.
-
Combine the ether layers and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to obtain the star anise essential oil.
(Reference:[16])
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of anethole on the viability of cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
Anethole stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of anethole for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37 °C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at 37 °C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anethole [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Page loading... [guidechem.com]
- 11. rsc.org [rsc.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN105713732A - Extraction method of star anise oil - Google Patents [patents.google.com]
- 16. magritek.com [magritek.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
